1-(3-Azidopropyl)pyrrolidine;hydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
1-(3-azidopropyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4.ClH/c8-10-9-4-3-7-11-5-1-2-6-11;/h1-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QILRPESUGKSTBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCN=[N+]=[N-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803596-96-4 | |
| Record name | Pyrrolidine, 1-(3-azidopropyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803596-96-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Historical Context of Azide Functionalized Scaffolds in Chemical Research
The journey of the azide (B81097) functional group in chemical research is a story of transformation from a niche curiosity to a cornerstone of modern synthesis. Organic azides were first synthesized in the 19th century, but their broader utility was explored in depth by Rolf Huisgen in the mid-20th century. wikipedia.orgwikipedia.org Huisgen's systematic study of 1,3-dipolar cycloaddition reactions revealed that azides could react with alkynes to form stable 1,2,3-triazole rings. wikipedia.org This thermal reaction, while foundational, often required harsh conditions and resulted in a mixture of products (1,4- and 1,5-regioisomers), limiting its widespread application. wikipedia.orgwikipedia.org
A paradigm shift occurred in the early 2000s with the independent discoveries by the groups of Morten Meldal and K. Barry Sharpless. wikipedia.orgwikipedia.org They found that using a copper(I) catalyst dramatically accelerates the azide-alkyne cycloaddition, making it highly efficient and exclusively selective for the 1,4-disubstituted triazole product. wikipedia.orgnih.gov This reaction, now famously known as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), became the premier example of "click chemistry." nih.govresearchgate.net The concept of click chemistry, introduced by Sharpless, describes reactions that are high-yielding, wide in scope, create no or inoffensive byproducts, are stereospecific, and simple to perform. researchgate.net
The advent of CuAAC and other related reactions, such as the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), elevated azide-functionalized molecules from mere reagents to indispensable scaffolds and linkers in drug discovery, bioconjugation, and polymer science. wikipedia.orgresearchgate.netscispace.com
Strategic Importance of the Pyrrolidine Moiety in Chemical Building Blocks
The pyrrolidine (B122466) ring, a five-membered saturated heterocycle containing nitrogen, is a privileged scaffold in medicinal chemistry and natural product synthesis. researchgate.netrsc.org Its prevalence is rooted in a combination of favorable structural and physicochemical properties. nih.govnih.gov The non-planar, puckered nature of the pyrrolidine ring provides access to three-dimensional chemical space, a desirable trait for designing specific and potent interactions with biological targets like enzymes and receptors. nih.govnih.gov
This structural motif is found in a vast array of biologically active compounds, including:
Natural Alkaloids: Such as nicotine (B1678760) and hygrine. wikipedia.orgmdpi.com
Amino Acids: The essential amino acids proline and hydroxyproline (B1673980) are functionalized pyrrolidines. wikipedia.org
Pharmaceuticals: The pyrrolidine core is a key component in numerous approved drugs, including antivirals, anticancer agents, and treatments for central nervous system disorders. mdpi.comdntb.gov.uaresearchgate.netresearchgate.net
The pyrrolidine ring is not merely a passive structural element; its nitrogen atom provides a key handle for chemical modification and can act as a hydrogen bond acceptor or a base. wikipedia.org The stereochemistry of substituted pyrrolidines can be precisely controlled, often starting from chiral pool materials like proline, allowing for the synthesis of enantiomerically pure compounds. nih.govresearchgate.net This control over stereochemistry is crucial, as different stereoisomers of a drug can have vastly different biological activities. nih.gov The combination of its 3D structure, biological relevance, and synthetic accessibility makes the pyrrolidine moiety a strategically vital building block for the construction of complex and biologically active molecules. researchgate.netnih.gov
Overview of 1 3 Azidopropyl Pyrrolidine;hydrochloride As a Versatile Synthetic Intermediate
Precursor Selection and Chemical Transformations for Azide Introduction
The introduction of the azide functional group is a critical step in the synthesis of 1-(3-azidopropyl)pyrrolidine. This transformation is typically achieved via a nucleophilic substitution reaction where an azide salt displaces a suitable leaving group. The choice of precursor is therefore paramount to the success of this reaction.
A common and effective strategy involves the use of a precursor that already contains the N-propylpyrrolidine skeleton, functionalized with a leaving group at the terminal position of the propyl chain. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.
Key Precursors and Reagents:
Precursors: The ideal precursors are 1-(3-halopropyl)pyrrolidine (where the halogen is Cl, Br, or I) or a sulfonate ester derivative such as 1-(3-(tosyloxy)propyl)pyrrolidine or 1-(3-(mesyloxy)propyl)pyrrolidine. Halides, particularly bromide and iodide, are effective leaving groups. Sulfonate esters are also excellent leaving groups, often used to enhance reactivity.
Azide Source: Sodium azide (NaN₃) is the most common reagent for introducing the azide group due to its availability and reactivity. google.com
Solvents: The reaction is typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (B52724) (ACN), which effectively solvate the cation of the azide salt while not interfering with the nucleophilic azide anion.
The general transformation can be represented as: Pyrrolidine-(CH₂)₃-L + NaN₃ → Pyrrolidine-(CH₂)₃-N₃ + NaL (where L = Cl, Br, I, OTs, OMs)
A patent for a related compound, (S)-3-aminopyrrolidine, describes a similar azidation step where a sulfonylated hydroxyl group is displaced by sodium azide in an SN2 reaction, leading to a configuration inversion at the chiral center. google.com This highlights the reliability of this chemical transformation.
Table 1: Precursors and Reagents for Azide Introduction
| Role | Compound/Reagent | Rationale |
|---|---|---|
| Substrate | 1-(3-Bromopropyl)pyrrolidine | Good leaving group (Br⁻), commercially available or readily synthesized. |
| 1-(3-Chloropropyl)pyrrolidine (B1588886) | More economical but less reactive precursor than the bromo- derivative. | |
| 1-(3-(Tosyloxy)propyl)pyrrolidine | Excellent leaving group (tosylate), useful for less reactive systems. | |
| Azide Source | Sodium Azide (NaN₃) | Standard, effective, and widely used nucleophile for SN2 azidation. google.com |
| Lithium Azide (LiN₃) | Alternative azide source, sometimes offering different solubility profiles. | |
| Solvent | Dimethylformamide (DMF) | High-boiling polar aprotic solvent, excellent for SN2 reactions. |
| Acetonitrile (ACN) | Lower-boiling polar aprotic solvent, simplifies product isolation. |
Pyrrolidine Ring Construction and Functionalization Approaches
There are two primary strategies for obtaining the core structure of 1-(3-azidopropyl)pyrrolidine: functionalizing a pre-existing pyrrolidine ring or constructing the pyrrolidine ring from acyclic precursors.
Functionalization of a Pre-formed Pyrrolidine Ring: This is the most direct and common approach for this specific molecule. The synthesis starts with pyrrolidine itself, which is a readily available cyclic amine. mdpi.com The 3-azidopropyl side chain is then introduced onto the nitrogen atom. This can be achieved in two steps:
Alkylation: Pyrrolidine is reacted with a bifunctional three-carbon electrophile, such as 1-bromo-3-chloropropane. The more reactive alkyl bromide end will preferentially react with the secondary amine of pyrrolidine to form 1-(3-chloropropyl)pyrrolidine.
Azidation: The resulting 1-(3-chloropropyl)pyrrolidine is then treated with an azide source like sodium azide, as described in section 2.1, to displace the chloride and form the final azido-functionalized product.
Construction of the Pyrrolidine Ring: While less direct for this particular compound, the pyrrolidine ring itself can be synthesized through various methods if a specific substitution pattern were required. nih.gov These methods are fundamental in medicinal chemistry for creating diverse pyrrolidine scaffolds. nih.govosaka-u.ac.jp General approaches include:
Intramolecular Cyclization: An acyclic precursor containing an amine and a leaving group separated by a four-carbon chain can undergo intramolecular cyclization to form the pyrrolidine ring. organic-chemistry.org
1,3-Dipolar Cycloaddition: The reaction between an azomethine ylide (a 1,3-dipole) and an alkene (a dipolarophile) can construct the pyrrolidine ring with a high degree of stereocontrol. nih.govresearchgate.net
Ring Contraction: In some advanced methods, larger rings like pyridines can undergo photo-promoted ring contraction to yield pyrrolidine derivatives. osaka-u.ac.jpresearchgate.net
Table 2: Comparison of Synthetic Strategies
| Strategy | Description | Advantages | Disadvantages |
|---|---|---|---|
| Ring Functionalization | Modifying a pre-existing pyrrolidine ring by adding a side chain. mdpi.com | High efficiency, uses readily available starting materials, straightforward. | Limited to the availability of the initial pyrrolidine scaffold. |
| Ring Construction | Building the pyrrolidine ring from an acyclic molecule. organic-chemistry.org | High versatility, allows for complex substitutions and stereocontrol. nih.gov | Often requires more synthetic steps and specialized precursors. |
Optimization of Reaction Conditions for Hydrochloride Salt Formation
The final step in the synthesis is the conversion of the free base, 1-(3-azidopropyl)pyrrolidine, into its hydrochloride salt. Amine salts are often preferred in research and development because they are typically crystalline, stable solids that are easier to handle, purify, and store than their free-base counterparts, which may be oils or volatile liquids. oxfordreference.com The salt formation is a straightforward acid-base reaction. spectroscopyonline.com
The free base is dissolved in a suitable organic solvent, and then treated with hydrochloric acid. youtube.com The proton from HCl is accepted by the lone pair of electrons on the basic nitrogen atom of the pyrrolidine ring, forming a positively charged ammonium (B1175870) ion, which then forms an ionic salt with the chloride anion (Cl⁻). spectroscopyonline.comyoutube.com
Pyrrolidine-(CH₂)₃-N₃ + HCl → [Pyrrolidine-H⁺]-(CH₂)₃-N₃ Cl⁻
Optimization Parameters:
Source of HCl: Hydrogen chloride can be introduced as a gas, or more conveniently, as a solution in a solvent like diethyl ether, isopropanol, or dioxane. oxfordreference.com
Solvent: The choice of solvent is crucial for obtaining a crystalline product. Solvents in which the free base is soluble but the hydrochloride salt is insoluble are ideal, as this allows the product to precipitate upon formation, facilitating its isolation by filtration. Common choices include diethyl ether, ethanol, methanol, or isopropanol. youtube.com
Stoichiometry and Temperature: Typically, a slight excess of HCl is used to ensure complete protonation. ualberta.ca The addition is often performed at a reduced temperature (e.g., 0 °C) to control the exothermicity of the reaction and promote the formation of well-defined crystals.
The resulting solid is then collected by filtration, washed with a cold solvent (like diethyl ether) to remove any unreacted starting material or excess acid, and dried under a vacuum.
Table 3: Conditions for Hydrochloride Salt Formation
| Parameter | Options | Considerations |
|---|---|---|
| HCl Source | HCl gas, HCl in diethyl ether, HCl in isopropanol, Aqueous HCl | Anhydrous solutions are preferred to avoid introducing water, which can hinder crystallization. oxfordreference.com |
| Solvent | Diethyl ether, Ethanol, Methanol, Dichloromethane | Must dissolve the free base but precipitate the salt. Ether is common for precipitation. |
| Temperature | 0 °C to Room Temperature | Lower temperatures often yield purer crystals and better control. |
| Isolation | Filtration | Standard method for collecting the precipitated crystalline salt. |
Stereoselective Synthesis Considerations for Pyrrolidine Derivatives
The compound 1-(3-azidopropyl)pyrrolidine is achiral and therefore does not have stereoisomers. However, the pyrrolidine scaffold is a core component of many biologically active molecules and pharmaceuticals where stereochemistry is critical for activity. mdpi.comnih.gov Therefore, considerations for stereoselective synthesis are highly relevant in the broader context of pyrrolidine chemistry.
If substituents were present on the pyrrolidine ring (e.g., at the C2 or C3 positions), the synthesis would need to address the control of stereocenters. Several powerful strategies exist for the stereoselective synthesis of pyrrolidine derivatives: mdpi.com
Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure starting materials from nature. L-proline and trans-4-hydroxy-L-proline are common chiral precursors for synthesizing a wide array of optically pure pyrrolidine-containing drugs. mdpi.comresearchgate.netnih.gov A synthetic route starting from (R)- or (S)-3-hydroxypyrrolidine, for example, would lead to a chiral version of the target compound.
Catalytic Asymmetric Synthesis: This involves the use of chiral catalysts to control the stereochemical outcome of a reaction. A prominent example is the catalytic hydrogenation of substituted pyrroles (the aromatic precursor to pyrrolidines). acs.org Using chiral rhodium or iridium catalysts can achieve high diastereoselectivity, creating multiple stereocenters in a single step. acs.orgnih.govresearchgate.net
Asymmetric Cycloadditions: As mentioned in section 2.2, 1,3-dipolar cycloadditions can be rendered stereoselective by using chiral auxiliaries or catalysts to produce highly functionalized and enantiomerically enriched pyrrolidines. acs.org
These methods underscore the importance of stereocontrol in modern organic synthesis, enabling access to specific stereoisomers of complex pyrrolidine-based molecules. mdpi.com
Analytical Purity Assessment in Research-Scale Synthesis
After synthesis and purification, a rigorous assessment of the compound's identity and purity is essential. nih.gov For a research-scale synthesis of this compound, a combination of spectroscopic and chromatographic techniques is employed to ensure the material meets the required standards, which for many research applications is a purity of ≥95%. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The ¹H NMR spectrum will show characteristic signals for the protons on the pyrrolidine ring and the propyl chain, with specific chemical shifts and coupling patterns. The ¹³C NMR spectrum confirms the number of unique carbon atoms in the molecule.
Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound. For 1-(3-azidopropyl)pyrrolidine, mass spectrometry would be used to detect the molecular ion of the free base, confirming its mass-to-charge ratio.
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying key functional groups. A strong, sharp absorption band typically in the range of 2100-2260 cm⁻¹ is a definitive indicator of the presence of the azide (N₃) functional group.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for quantifying the purity of a compound. acs.org The sample is analyzed against a reference standard if available, and the area of the peak corresponding to the product is compared to the total area of all peaks to calculate a percentage purity.
Elemental Analysis: This technique determines the percentage composition of carbon, hydrogen, and nitrogen in the sample. The experimental values are compared to the theoretical values calculated from the molecular formula (C₇H₁₅N₄Cl). A close match (typically within ±0.4%) provides strong evidence of the compound's purity and elemental composition. acs.org
Table 4: Analytical Techniques for Purity and Structure Confirmation
| Technique | Purpose | Expected Information for this compound |
|---|---|---|
| ¹H NMR | Structural Elucidation | Signals corresponding to pyrrolidine and propyl protons, correct integration and splitting. |
| ¹³C NMR | Structural Confirmation | Correct number of carbon signals with appropriate chemical shifts. |
| Mass Spec (MS) | Molecular Weight | Detection of the molecular ion for the free base (C₇H₁₄N₄). |
| IR Spectroscopy | Functional Group ID | Strong, sharp peak around 2100 cm⁻¹ for the azide (N₃) group. |
| HPLC | Purity Determination | A major peak indicating purity, typically ≥95%. acs.orgimpactanalytical.com |
| Elemental Analysis | Elemental Composition | Experimental %C, %H, %N values matching theoretical values for C₇H₁₅N₄Cl. |
Azide Reactivity: Uncatalyzed and Catalyzed 1,3-Dipolar Cycloadditions
The azide functional group is a versatile 1,3-dipole, renowned for its participation in cycloaddition reactions, which are central to the field of click chemistry and bioorthogonal ligation. acs.orgwikipedia.org
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective reaction that forms 1,4-disubstituted 1,2,3-triazoles. nih.govscispace.comacs.org This reaction is known for its reliability, mild reaction conditions, and high yields. acs.orgwikipedia.org
The general mechanism involves the in situ formation of a copper(I) acetylide, which then reacts with the azide in a stepwise manner. wikipedia.org For this compound, the reaction would proceed with a terminal alkyne in the presence of a copper(I) source, often generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent (such as sodium ascorbate). nih.govscispace.com The pyrrolidine moiety is expected to be a spectator in this transformation, remaining intact in the final triazole product.
Table 1: Hypothetical CuAAC Reaction Parameters for 1-(3-Azidopropyl)pyrrolidine This interactive table outlines typical conditions under which a compound like 1-(3-Azidopropyl)pyrrolidine would be expected to undergo CuAAC, based on established protocols for similar alkyl azides.
| Parameter | Typical Value/Condition | Purpose |
| Copper Source | CuSO₄·5H₂O (5-10 mol%) | Precursor for the active Cu(I) catalyst. |
| Reducing Agent | Sodium Ascorbate (10-20 mol%) | Reduces Cu(II) to the active Cu(I) state. |
| Ligand | TBTA, THPTA | Stabilizes the Cu(I) catalyst and accelerates the reaction. |
| Solvent | t-BuOH/H₂O, DMSO, DMF | Solubilizes reactants and catalyst components. |
| Temperature | Room Temperature | Highlights the mildness and efficiency of the reaction. |
| Alkyne Partner | Various terminal alkynes | The complementary reactant for triazole formation. |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Potential with this compound
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a bioorthogonal reaction that occurs between an azide and a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). magtech.com.cnnih.gov The reaction is driven by the release of ring strain in the cycloalkyne and does not require a cytotoxic copper catalyst, making it suitable for applications in living systems. magtech.com.cnnih.gov
1-(3-Azidopropyl)pyrrolidine, as a typical alkyl azide, would be expected to react readily with various strained alkynes. The rate of the SPAAC reaction is primarily dependent on the structure of the cyclooctyne. magtech.com.cnrsc.org This reaction would yield a triazole product with a complex, fused-ring structure derived from the cycloalkyne.
Other Azide-Based Bioorthogonal Reactions
Beyond cycloadditions with alkynes, azides can participate in other bioorthogonal reactions. The most prominent of these is the Staudinger ligation, which occurs between an azide and a suitably engineered triarylphosphine. This reaction forms an aza-ylide intermediate that rearranges to produce a stable amide bond. It is a well-established method for bioconjugation, although it generally exhibits slower kinetics compared to click chemistry reactions.
Pyrrolidine Nitrogen Reactivity and N-Functionalization
The pyrrolidine ring contains a secondary amine (after deprotonation of the hydrochloride salt), which is a nucleophilic center. This nitrogen can readily undergo a variety of functionalization reactions, including alkylation, acylation, and sulfonylation. nih.govresearchgate.net
N-Alkylation: The pyrrolidine nitrogen can be alkylated using alkyl halides or other electrophilic alkylating agents in the presence of a base to neutralize the generated acid. researchgate.net
N-Acylation: Reaction with acyl chlorides or acid anhydrides would lead to the formation of the corresponding N-acylpyrrolidine (an amide). This reaction is typically robust and high-yielding.
N-Arylation: Coupling with aryl halides can be achieved using transition-metal catalysis, such as the Buchwald-Hartwig amination, to form N-arylpyrrolidines.
Reductive Amination: The pyrrolidine nitrogen can also react with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form N-alkylated products.
These functionalization reactions would typically require the free-base form of 1-(3-azidopropyl)pyrrolidine, as the hydrochloride salt protonates the nitrogen, rendering it non-nucleophilic. The azide group is generally stable under the conditions used for these N-functionalization reactions.
Mechanistic Studies of Key Transformations Involving this compound
No specific mechanistic or kinetic studies for reactions involving this compound have been found in the literature. The following discussion is based on well-established mechanisms for the relevant reaction classes.
Kinetic Analysis of Reaction Pathways
A kinetic analysis of the cycloaddition reactions of 1-(3-Azidopropyl)pyrrolidine would provide valuable insight into its reactivity.
SPAAC Kinetics: SPAAC reactions follow second-order kinetics, being first-order in both the azide and the strained alkyne. magtech.com.cn The rate constants for SPAAC are highly dependent on the specific cyclooctyne used, with more strained systems reacting faster. nih.gov A hypothetical kinetic study would involve monitoring the disappearance of the azide or alkyne signal (e.g., via IR or NMR spectroscopy) over time at various concentrations to determine the second-order rate constant (k₂).
Table 2: Representative Second-Order Rate Constants for SPAAC Reactions with Alkyl Azides This table provides examples of typical rate constants for SPAAC reactions involving simple alkyl azides with common cyclooctynes, illustrating the expected range of reactivity for 1-(3-azidopropyl)pyrrolidine.
| Cyclooctyne | Azide Partner | Rate Constant (k₂, M⁻¹s⁻¹) |
| DIBAC | Benzyl Azide | ~0.3 |
| BCN | Benzyl Azide | ~0.07 |
| DIFO | Benzyl Azide | ~0.4 |
Data is illustrative and sourced from general literature on SPAAC kinetics.
Intermediates Identification and Characterization
The study of reaction mechanisms involving this compound is crucial for understanding its reactivity and predicting product formation. A key aspect of these investigations is the identification and characterization of transient intermediates, which are typically short-lived and present in low concentrations. While specific studies on this exact compound are not extensively documented in publicly available literature, the well-established chemistry of the azide functional group allows for the prediction of likely intermediates and the methods for their characterization.
The primary reactive site in this compound, under thermal or photochemical conditions, is the azido (B1232118) group. Upon activation, this group is known to extrude dinitrogen (N₂) to generate a highly reactive nitrene intermediate. The nature and subsequent reactions of this nitrene are central to the mechanistic pathway.
Proposed Intermediates in the Reactions of this compound
Based on the general reactivity of alkyl azides, the following intermediates are proposed in the reactions of this compound:
Singlet and Triplet Nitrenes: The initial decomposition of the azide leads to the formation of a nitrene, a neutral, monovalent nitrogen species. This nitrene can exist in two electronic states: a singlet state and a triplet state. The spin state of the nitrene often dictates its subsequent reactivity. Singlet nitrenes typically undergo concerted reactions, such as C-H bond insertion, while triplet nitrenes exhibit radical-like reactivity. The formation of triplet alkyl nitrenes can be promoted by intermolecular triplet sensitizers.
Aziridines and Amines: Intramolecular C-H insertion of the generated nitrene is a common pathway for alkyl azides. In the case of 1-(3-Azidopropyl)pyrrolidine, this could lead to the formation of bicyclic aziridine (B145994) derivatives or, through subsequent rearrangement or reaction, substituted amines.
Azo Compounds: In the absence of efficient intramolecular trapping pathways or other reactants, the nitrene intermediate can dimerize to form an azo compound.
Techniques for Intermediate Characterization
The direct observation and characterization of these reactive intermediates are challenging due to their transient nature. However, a combination of spectroscopic and computational methods can provide valuable insights into their structure and role in the reaction mechanism.
| Technique | Information Gained | Potential Application to this compound Intermediates |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides structural information about stable products and can sometimes be used to detect and characterize less reactive intermediates or their trapped adducts. Kinetic NMR studies can help elucidate reaction pathways. | ¹H and ¹³C NMR would be essential for characterizing the final products of reactions involving this compound, which can in turn suggest the nature of the intermediates. |
| Mass Spectrometry (MS) | Allows for the detection of intermediates by their mass-to-charge ratio. Techniques like electrospray ionization (ESI-MS) are particularly useful for identifying charged intermediates in solution. | ESI-MS could be employed to detect protonated forms of intermediates or products in the reaction mixture, providing molecular weight information. nih.gov |
| Infrared (IR) Spectroscopy | Useful for identifying functional groups. The disappearance of the characteristic azide peak and the appearance of new bands can signal the formation of intermediates or products. | Monitoring the disappearance of the strong azide asymmetric stretch (around 2100 cm⁻¹) would indicate the consumption of the starting material. New peaks could suggest the formation of imines or other nitrogen-containing functionalities. |
| Computational Chemistry | Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, calculate the energies of intermediates and transition states, and predict spectroscopic properties. | DFT calculations could be used to predict the relative stabilities of singlet and triplet nitrene intermediates derived from 1-(3-Azidopropyl)pyrrolidine and to map out the potential energy surfaces for subsequent intramolecular reactions. |
Detailed Research Findings on Analogous Systems
While direct experimental data on the intermediates of this compound is scarce, studies on other alkyl azides provide a framework for understanding its potential reactivity. For instance, the photolysis of β-azido propiophenone (B1677668) derivatives has been shown to selectively form triplet alkyl nitrenes, which were detected by laser flash photolysis and ESR spectroscopy. scilit.com These triplet nitrenes were found to be persistent intermediates that dimerize to form azo compounds. scilit.com
Furthermore, mass spectrometry has been effectively used to study the fragmentation patterns of aryl azides, which often involves the initial loss of N₂. researchgate.net This technique, particularly when coupled with isotopic labeling, can provide valuable information about the structure and rearrangement of the resulting radical cations.
Applications of 1 3 Azidopropyl Pyrrolidine;hydrochloride in Advanced Chemical Synthesis
Construction of Complex Heterocyclic Systems via Click Chemistry
The CuAAC reaction is a powerful method for covalently linking different molecular fragments with a stable 1,2,3-triazole ring. nih.govidtdna.com 1-(3-Azidopropyl)pyrrolidine (B7868984);hydrochloride is an ideal reagent for this transformation, providing a pre-formed pyrrolidine (B122466) moiety attached to a flexible three-carbon spacer that terminates in an azide (B81097).
The primary application of 1-(3-azidopropyl)pyrrolidine;hydrochloride in this context is its reaction with terminal alkynes to form 1,4-disubstituted 1,2,3-triazole-pyrrolidine conjugates. This strategy allows for the modular synthesis of diverse chemical libraries where the pyrrolidine core is linked to a wide array of functional groups (R). The reaction is typically catalyzed by a copper(I) source, often generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate.
The resulting triazole ring is not merely a passive linker; it can participate in hydrogen bonding and dipole interactions, contributing to the molecule's binding affinity with biological targets. nih.gov This approach has been successfully employed to synthesize conjugates with significant biological activity. For instance, triazole-linked pyrrolobenzodiazepine (PBD) conjugates have been synthesized using click chemistry and have shown promising DNA-binding affinity and anticancer activity. nih.gov By using this compound, medicinal chemists can rapidly generate novel compounds for screening campaigns, tethering the bioactive pyrrolidine scaffold to various pharmacophores.
Table 1: Examples of Alkyne Partners for Triazole-Pyrrolidine Conjugate Synthesis
| Alkyne Reactant (R-C≡CH) | Resulting Conjugate Structure | Potential Application Area |
|---|---|---|
| Phenylacetylene | Pyrrolidine-propyl-triazole-phenyl | Scaffold for medicinal chemistry |
| Propargyl alcohol | Pyrrolidine-propyl-triazole-hydroxymethyl | Introduction of a hydrophilic group |
| Alkyne-modified sugar | Pyrrolidine-propyl-triazole-carbohydrate | Glycoconjugate chemistry, cell targeting |
| Alkyne-functionalized PBD | Pyrrolidine-propyl-triazole-PBD | Anticancer agents, DNA-binding molecules nih.gov |
Click chemistry is a cornerstone of modern polymer science, enabling the synthesis of complex polymer architectures such as block, graft, and star polymers with high efficiency. researchgate.net this compound can be used to incorporate pyrrolidine functionalities into these materials, imparting specific properties such as altered solubility, biocompatibility, or catalytic activity.
There are two primary strategies for this integration:
Post-Polymerization Modification ("Clicking-to"): An existing polymer with pendant or terminal alkyne groups is treated with this compound in a CuAAC reaction. This grafts the pyrrolidine moiety onto the pre-formed polymer backbone. This method is highly modular and allows for the precise control of the functionalization degree. nih.govrsc.org
Grafting-Through Polymerization: The pyrrolidine nitrogen of 1-(3-azidopropyl)pyrrolidine can be functionalized with a polymerizable group (e.g., a norbornene moiety for Ring-Opening Metathesis Polymerization, ROMP). The resulting monomer, which contains a pendant azidopropyl side chain, is then polymerized. This "graft-through" approach produces a polymer with a high density of clickable azide groups along its backbone, which can be subsequently reacted with various alkynes. nih.gov
These methods enable the creation of advanced materials, such as core-functionalized bottle-brush polymers that can act as nanocarriers for drug delivery. nih.gov
Table 2: Strategies for Integrating Pyrrolidine into Polymeric Structures
| Strategy | Description | Key Feature |
|---|---|---|
| Post-Polymerization Modification | Reacting this compound with an alkyne-functionalized polymer. researchgate.netrsc.org | Allows functionalization of existing polymers. |
| Grafting-Through Polymerization | Polymerizing a monomer derived from 1-(3-azidopropyl)pyrrolidine that contains a polymerizable group. nih.gov | Creates polymers with high density of clickable side chains. |
Derivatization Strategies for Chemical Probes and Functional Materials
The dual functionality of this compound allows it to act as a versatile linker for creating chemical probes and functional materials. The pyrrolidine ring can be derivatized through its secondary amine, while the azide group is reserved for a final click conjugation step.
Bioconjugation is the process of chemically linking molecules to biomolecules like proteins or nucleic acids. tcichemicals.com this compound is an excellent starting material for synthesizing heterobifunctional linkers. The pyrrolidine nitrogen can be acylated or alkylated to attach a reporter molecule (like a fluorophore), an affinity tag (like biotin), or a drug molecule. The resulting construct retains the azidopropyl group, which can then be "clicked" onto a biomolecule that has been metabolically or synthetically functionalized with an alkyne. This bioorthogonal approach ensures that the conjugation is highly specific and occurs under mild, aqueous conditions. nih.govnih.gov
For example, reacting the pyrrolidine with an N-hydroxysuccinimide (NHS) ester of biotin (B1667282) would produce a biotin-pyrrolidine-azide linker. This probe could then be used to attach biotin to alkyne-modified proteins for subsequent detection or purification with streptavidin. lumiprobe.com
Chemical modification of nucleosides and oligonucleotides is crucial for developing diagnostics, therapeutics, and tools for molecular biology. nih.gov this compound can be used to introduce the pyrrolidine scaffold into nucleic acids via click chemistry. The process involves the synthesis of a nucleoside bearing a terminal alkyne group, typically attached to the nucleobase (e.g., at the C5 position of pyrimidines or the C7 position of 7-deazapurines). researchgate.net
The subsequent CuAAC reaction with this compound covalently attaches the pyrrolidine moiety to the nucleoside through the stable propyl-triazole linker. These modified nucleosides can then be converted to their triphosphate derivatives and incorporated into DNA or RNA enzymatically, or used as phosphoramidites for solid-phase oligonucleotide synthesis. nih.gov Such modifications can enhance nuclease resistance, improve cellular uptake, or introduce new functionalities for labeling and detection. lumiprobe.com
Table 3: Positions for Alkyne Modification on Nucleobases for Pyrrolidine Conjugation
| Nucleobase Class | Position of Alkyne Modification | Example |
|---|---|---|
| Pyrimidine | C5 | 5-Ethynyl-2'-deoxyuridine |
| Purine (7-deaza) | C7 | 7-Ethynyl-7-deaza-2'-deoxyadenosine |
The click chemistry approach extends to the functionalization of complex macrocycles and clusters like porphyrinoids and carboranes.
Carborane Conjugates: Carboranes are boron-rich clusters with applications in boron neutron capture therapy (BNCT), a type of radiation therapy for cancer. nih.gov For BNCT to be effective, a high concentration of boron must be delivered specifically to tumor cells. By functionalizing a carborane cage with an alkyne, it can be conjugated to this compound. The pyrrolidine fragment could then be part of a larger, tumor-targeting molecule, facilitating the selective delivery of boron to the cancer site. researchgate.net
Table 4: Pyrrolidine Conjugation with Macrocycles and Clusters
| Target Molecule | Functionalization | Conjugation Reaction | Potential Application |
|---|---|---|---|
| Porphyrin | Introduction of a terminal alkyne group. nih.gov | CuAAC with 1-(3-azidopropyl)pyrrolidine. | Photodynamic Therapy (PDT) nih.gov |
| Carborane | Introduction of a terminal alkyne group. nih.gov | CuAAC with 1-(3-azidopropyl)pyrrolidine. | Boron Neutron Capture Therapy (BNCT) researchgate.net |
Role as a Precursor in Multi-Step Organic Transformations
The structure of this compound offers two primary points for chemical elaboration: the pyrrolidine nitrogen and the terminal azide group. This dual functionality allows it to serve as a versatile precursor in the synthesis of more complex molecules through a variety of multi-step reaction sequences.
The pyrrolidine ring is a common scaffold in many biologically active compounds and natural products. nih.govbeilstein-journals.orgorganic-chemistry.org Its nitrogen atom can act as a nucleophile or a base, and can be readily functionalized through reactions such as acylation, alkylation, and reductive amination. This allows for the introduction of a wide array of substituents, thereby modifying the steric and electronic properties of the molecule.
The azido (B1232118) group is a highly versatile functional group in organic synthesis. It is relatively stable and can be carried through various reaction conditions, making it suitable for introduction early in a synthetic sequence. nih.gov The primary utility of the azide lies in its ability to undergo a range of selective transformations, most notably the Huisgen 1,3-dipolar cycloaddition with alkynes, commonly referred to as "click chemistry". beilstein-journals.orgnih.gov This reaction is highly efficient and regioselective, typically catalyzed by copper(I) to yield 1,4-disubstituted 1,2,3-triazoles. beilstein-journals.orgnih.gov The resulting triazole ring is a stable, aromatic linker that can mimic a peptide bond and participate in hydrogen bonding, making it a valuable feature in medicinal chemistry. sigmaaldrich.com
A typical multi-step synthesis utilizing this compound could involve initial functionalization at the pyrrolidine nitrogen, followed by a click reaction on the azide. For instance, the pyrrolidine nitrogen could be acylated with a carboxylic acid to introduce a desired pharmacophore. Subsequently, the azido group can be reacted with a terminal alkyne bearing another functional group, effectively linking two different molecular fragments through a stable triazole bridge. This modular approach allows for the systematic construction of complex molecules with diverse functionalities.
Table 1: Potential Reaction Sequence
| Step | Reaction | Reagents and Conditions | Resulting Intermediate/Product |
|---|---|---|---|
| 1 | Acylation of Pyrrolidine | Carboxylic acid, coupling agent (e.g., DCC, EDC) | N-Acyl-1-(3-azidopropyl)pyrrolidine |
This step-wise approach provides chemists with a powerful tool to build libraries of compounds for various applications, including drug discovery and materials science. The ability to introduce complexity in a controlled and predictable manner is a hallmark of a valuable synthetic precursor.
Combinatorial Chemistry and Library Generation with this compound
Combinatorial chemistry is a powerful strategy for the rapid synthesis of a large number of structurally related compounds, known as a chemical library. nih.govnih.gov These libraries are then screened for biological activity to identify lead compounds in drug discovery. beilstein-journals.org The modular nature of this compound makes it an excellent scaffold for the generation of combinatorial libraries.
The "split-and-pool" synthesis strategy is a common method in combinatorial chemistry where a solid support is divided into portions, each reacting with a different building block, and then pooled back together before the next synthetic step. nih.gov While direct examples of the use of this compound in large-scale combinatorial libraries are not extensively documented in the reviewed literature, its structure is ideally suited for such applications.
In a hypothetical library synthesis, a solid support could be functionalized with a diverse set of terminal alkynes. This set of supports would then be treated with this compound under click chemistry conditions. This would generate a library of compounds where the pyrrolidine moiety is attached to the solid support via a triazole linker. Subsequently, the pyrrolidine nitrogen could be subjected to a variety of reactions with a second set of building blocks, such as different carboxylic acids or sulfonyl chlorides. This two-step diversification strategy would rapidly generate a large and diverse library of compounds based on the pyrrolidine scaffold.
Table 2: Illustrative Combinatorial Library Synthesis
| Building Block Set A (Alkynes) | Building Block Set B (Acylating Agents) | |
|---|---|---|
| Diversity Element 1 | R¹-C≡CH | |
| Diversity Element 2 | R²-COOH | |
| Scaffold | 1-(3-Azidopropyl)pyrrolidine |
| Linker | 1,2,3-Triazole | Amide bond |
The resulting library members would have the general structure where R¹ and R² represent the diverse elements introduced from the building block sets. The screening of such a library against a biological target could reveal structure-activity relationships (SAR), guiding the design of more potent and selective drug candidates. beilstein-journals.org The pyrrolidine scaffold itself is a privileged structure in medicinal chemistry, found in numerous approved drugs, which further enhances the potential of libraries derived from this compound. nih.govnih.gov
Advanced Spectroscopic Characterization of 1 3 Azidopropyl Pyrrolidine;hydrochloride and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-resolution NMR spectroscopy is the most powerful tool for determining the precise molecular structure of organic compounds in solution. For 1-(3-Azidopropyl)pyrrolidine (B7868984);hydrochloride, both ¹H and ¹³C NMR are employed to map the carbon skeleton and identify the electronic environment of each proton and carbon atom.
In the ¹H NMR spectrum, the formation of the hydrochloride salt causes the pyrrolidine (B122466) nitrogen to become protonated and positively charged. This induces a significant downfield shift for the protons on the carbons adjacent to the nitrogen (α-protons) compared to the free amine. These protons typically appear as complex multiplets. The protons of the propyl chain provide distinct signals: a triplet for the methylene (B1212753) group attached to the azide (B81097) (-CH₂N₃), a triplet for the methylene group attached to the pyrrolidinium (B1226570) nitrogen (-CH₂-N⁺-), and a central multiplet for the middle methylene group (-CH₂-).
The ¹³C NMR spectrum provides complementary information. The carbons of the pyrrolidine ring show two distinct signals, corresponding to the carbons alpha and beta to the nitrogen atom. Similar to the proton spectrum, the alpha carbons are shifted downfield due to the deshielding effect of the adjacent positively charged nitrogen. The three carbons of the propyl chain are also clearly resolved. The carbon attached to the azide group (C-N₃) typically resonates around 50-55 ppm, while the carbon attached to the pyrrolidinium nitrogen appears further downfield. Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to definitively assign each proton signal to its corresponding carbon and to confirm the connectivity of the entire molecular structure. rsc.orgmdpi.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 1-(3-Azidopropyl)pyrrolidine;hydrochloride
Predicted values are based on data from analogous structures and general NMR principles. Solvent: D₂O.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyrrolidine Cα-H | ~3.6 (m, 4H) | ~55 |
| Pyrrolidine Cβ-H | ~2.2 (m, 4H) | ~24 |
| -N⁺-CH ₂-CH₂- | ~3.3 (t, 2H) | ~53 |
| -CH₂-CH ₂-CH₂- | ~2.1 (p, 2H) | ~26 |
| -CH₂-CH ₂-N₃ | ~3.4 (t, 2H) | ~50 |
Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. For this compound, soft ionization techniques like Electrospray Ionization (ESI) are ideal for observing the intact cationic species, [C₇H₁₅N₄]⁺, at a mass-to-charge ratio (m/z) corresponding to the free base plus a proton.
Under electron impact (EI) ionization or through tandem MS (MS/MS) experiments, the molecule undergoes characteristic fragmentation. The fragmentation of cyclic amines is often dominated by alpha-cleavage, where the bond adjacent to the nitrogen atom breaks. libretexts.org For the pyrrolidine ring, this leads to the formation of a stable iminium cation. Another key fragmentation pathway involves the azidopropyl chain. A common fragmentation for organic azides is the loss of a molecule of nitrogen (N₂), resulting in a fragment ion that is 28 mass units lighter than the parent ion. A subsequent loss of the remaining nitrogen atom can also occur. The cleavage of the propyl chain at various points provides additional diagnostic peaks. wvu.eduresearchgate.net
Table 2: Predicted Key Fragments in the Mass Spectrum of 1-(3-Azidopropyl)pyrrolidine
| Fragmentation Description | Fragment Formula | Predicted m/z |
| Molecular Ion (Free Base) | [C₇H₁₄N₄]⁺ | 154 |
| Loss of N₂ | [C₇H₁₄N₂]⁺ | 126 |
| Loss of N₃ radical | [C₇H₁₄N]⁺ | 112 |
| α-Cleavage (loss of C₃H₅N₃) | [C₄H₈N]⁺ | 70 |
| Cleavage of C-C bond in chain | [C₆H₁₁N₄]⁺ | 139 |
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying the functional groups within a molecule. These two methods are complementary; IR spectroscopy detects vibrations that cause a change in the dipole moment, while Raman spectroscopy detects vibrations that cause a change in polarizability. edinst.com
The most prominent and diagnostic feature in the IR spectrum of this compound is the very strong, sharp absorption band corresponding to the asymmetric stretching vibration (νₐₛ) of the azide group (-N₃). This peak appears reliably in the region of 2090-2120 cm⁻¹. rsc.orgacs.org The corresponding symmetric stretch (νₛ) is often weaker in the IR spectrum but may produce a strong signal in the Raman spectrum, typically appearing around 1250-1330 cm⁻¹. researchgate.netresearchgate.net The N-N-N bending vibration is observed at a lower frequency, around 600-700 cm⁻¹. researchgate.net
As a hydrochloride salt, the compound features a secondary ammonium (B1175870) ion (-NH₂⁺-). This gives rise to a very broad and strong N-H⁺ stretching band in the IR spectrum, typically centered in the 2400-3000 cm⁻¹ range, which often overlaps with the C-H stretching vibrations. The C-H stretching vibrations of the methylene groups in the pyrrolidine ring and propyl chain occur just below 3000 cm⁻¹.
Table 3: Characteristic Vibrational Frequencies
| Functional Group | Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) |
| Azide (-N₃) | Asymmetric Stretch | IR | 2090 - 2120 (Very Strong, Sharp) |
| Azide (-N₃) | Symmetric Stretch | Raman / IR (weak) | 1250 - 1330 |
| Azide (-N₃) | Bending | IR | 600 - 700 |
| Ammonium (-NH⁺-) | N-H Stretch | IR | 2400 - 3000 (Very Broad, Strong) |
| Alkyl (CH₂) | C-H Stretch | IR / Raman | 2850 - 2960 |
| Alkyl (CH₂) | C-H Bend (Scissoring) | IR / Raman | ~1465 |
X-ray Crystallography for Solid-State Structural Determination
While NMR provides the definitive structure in solution, single-crystal X-ray crystallography offers an unambiguous picture of the molecule's three-dimensional arrangement in the solid state. nih.gov Should suitable crystals of this compound be grown, this technique would provide precise data on bond lengths, bond angles, and torsional angles. researchgate.netmdpi.com
A crystal structure would confirm the conformation of the five-membered pyrrolidine ring, which typically adopts a non-planar 'envelope' or 'twist' conformation to minimize steric strain. researchgate.net It would also reveal the precise geometry of the azidopropyl chain and the linear nature of the N₃ group. Furthermore, the analysis would elucidate the crystal packing, showing how the individual molecules are arranged in the lattice. Of particular interest would be the intermolecular interactions, especially the hydrogen bonding between the ammonium proton (N-H⁺) and the chloride anion (Cl⁻), which are crucial for stabilizing the crystal structure. mdpi.comresearchgate.net
Computational and Theoretical Investigations of 1 3 Azidopropyl Pyrrolidine;hydrochloride Reactivity
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic structure and inherent reactivity of a molecule. nih.gov For 1-(3-Azidopropyl)pyrrolidine (B7868984);hydrochloride, these calculations can elucidate the distribution of electrons, the energies of molecular orbitals, and various reactivity descriptors.
The reactivity of the azide (B81097) group is a key feature. DFT calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govacs.org The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability. mdpi.com For instance, in reactions like the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), the energies of these frontier orbitals govern the reaction rate. nih.gov Computational studies on similar azides show how substituents can alter these orbital energies, thereby tuning reactivity. nih.govacs.org
Furthermore, quantum chemical methods can map the electrostatic potential surface of the molecule. This would reveal the electron-rich and electron-deficient regions, highlighting the nucleophilic character of the terminal nitrogen of the azide group and the electrophilic sites. Mulliken charge distribution analysis can also provide a quantitative measure of the partial charges on each atom. scirp.org
Illustrative Data Table: Calculated Electronic Properties of 1-(3-Azidopropyl)pyrrolidine;hydrochloride
| Property | Calculated Value (Illustrative) | Significance |
| HOMO Energy | -7.2 eV | Relates to the molecule's ability to donate electrons. |
| LUMO Energy | +1.5 eV | Relates to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 8.7 eV | Indicates high kinetic stability. mdpi.com |
| Dipole Moment | 3.5 D | Suggests a polar molecule with significant charge separation. |
Note: These values are hypothetical and serve to illustrate the data obtained from quantum chemical calculations.
Molecular Dynamics Simulations of Conformational Behavior
Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment. nih.govnih.gov For this compound, MD simulations can reveal the preferred conformations of the pyrrolidine (B122466) ring and the azidopropyl side chain.
The pyrrolidine ring is known to adopt various puckered conformations, such as the "envelope" and "twist" forms. frontiersin.org MD simulations can determine the energy landscape of these conformers and the barriers to interconversion between them. researchgate.netresearchgate.netacs.org The conformational preferences can be influenced by factors like the solvent and the protonation state of the pyrrolidine nitrogen. frontiersin.org
These simulations would also model the flexibility of the propyl chain and the orientation of the azide group relative to the pyrrolidine ring. Understanding the accessible conformations is crucial as the spatial arrangement of the reactive azide group can significantly impact its accessibility and reactivity in chemical transformations. researchgate.net
Illustrative Data Table: Conformational Analysis of the Pyrrolidine Ring
| Conformation | Relative Energy (kcal/mol) (Illustrative) | Population (%) (Illustrative) |
| Cγ-endo (Envelope) | 0.0 | 65 |
| Cγ-exo (Envelope) | 1.5 | 30 |
| Twist | 2.1 | 5 |
Note: This data is illustrative, based on general findings for pyrrolidine derivatives, suggesting that one conformation is typically more stable. frontiersin.org
Mechanistic Pathway Elucidation through Computational Chemistry
A significant application of computational chemistry is the elucidation of reaction mechanisms. rsc.orgnih.gov For this compound, this would primarily involve studying the reactions of the azide group, such as 1,3-dipolar cycloadditions. researchgate.netrsc.org
By calculating the potential energy surface for a proposed reaction, chemists can identify the transition state structures, intermediates, and the associated activation energies. rsc.orgbeilstein-journals.orgresearchgate.netnih.gov For example, in a reaction with an alkyne (a click reaction), computational methods can determine whether the reaction proceeds via a concerted or a stepwise mechanism. rsc.org The calculated activation barriers can predict the feasibility and rate of the reaction under different conditions. researchgate.net
These studies can also explain regioselectivity, for instance, in the formation of 1,4- or 1,5-disubstituted triazoles in cycloaddition reactions. By comparing the activation energies of the transition states leading to different products, the preferred reaction pathway can be identified. rsc.org Distortion/interaction analysis is another powerful tool used to understand the factors controlling the activation barriers in such reactions. nih.gov
Illustrative Data Table: Calculated Activation Energies for a [3+2] Cycloaddition Reaction
| Reaction Pathway | Transition State Energy (kcal/mol) (Illustrative) | Predicted Outcome |
| Formation of 1,4-isomer | 15.2 | Kinetically favored product |
| Formation of 1,5-isomer | 18.5 | Kinetically disfavored product |
Note: These hypothetical values illustrate how computational chemistry can predict the regioselectivity of a reaction by comparing activation energies.
Structure-Reactivity Relationship (SAR) Studies using In Silico Methods
In silico methods are invaluable for conducting structure-activity relationship (SAR) studies, where the effect of structural modifications on the reactivity or biological activity of a compound is systematically investigated. nih.govnih.govproquest.com For this compound, this could involve creating a virtual library of derivatives and calculating their properties.
For instance, one could computationally assess how substituents on the pyrrolidine ring affect the reactivity of the azide group. By calculating the HOMO-LUMO gap or activation energies for a series of related compounds, a quantitative structure-reactivity relationship (QSRR) can be established. bohrium.com This can help in designing molecules with tailored reactivity for specific applications, such as bioconjugation.
These in silico screening approaches can also be extended to predict other properties, such as binding affinity to a biological target, by using molecular docking simulations. nih.govnih.govmdpi.com This allows for the rational design of new compounds based on this compound with potentially enhanced properties.
Illustrative Data Table: In Silico QSRR for Pyrrolidine Derivatives in a Cycloaddition
| Derivative (Substitution on Pyrrolidine) | Calculated Activation Energy (kcal/mol) (Illustrative) | Predicted Reactivity |
| None (Parent Compound) | 15.2 | Baseline |
| 3-Hydroxy | 14.5 | Increased |
| 3,3-Difluoro | 16.8 | Decreased |
Note: This illustrative table demonstrates how in silico methods can predict trends in reactivity across a series of related compounds.
Future Perspectives and Emerging Research Avenues for 1 3 Azidopropyl Pyrrolidine;hydrochloride
Development of Novel and Sustainable Synthetic Routes
The future synthesis of 1-(3-azidopropyl)pyrrolidine (B7868984);hydrochloride and related compounds will increasingly prioritize green and sustainable methodologies to minimize environmental impact and enhance safety. Traditional methods for introducing azide (B81097) groups often involve reagents that are hazardous, especially at a large scale. organic-chemistry.org
Flow Chemistry: Continuous-flow processing is a key emerging avenue for the synthesis of organic azides. wikipedia.orgrsc.org This technology offers enhanced safety by minimizing the accumulation of potentially explosive azide intermediates at any given time. organic-chemistry.org By pumping reagents through heated and pressurized tubes or channels, reactions can be performed with precise control over parameters like temperature, pressure, and reaction time, often leading to higher yields and purity. acs.orgacs.org Future research will likely focus on developing a telescoped flow process where the synthesis of the pyrrolidine (B122466) precursor, azidation, and subsequent reactions are performed in a continuous, automated sequence.
Biocatalysis: The use of enzymes for chemical synthesis represents a frontier in sustainable chemistry. bohrium.com Biocatalytic approaches, such as the use of halohydrin dehalogenases for azidolysis of epoxides, can offer exceptional regio- and enantioselectivity under mild, aqueous conditions. nih.gov Future research may explore engineered enzymes to directly synthesize chiral azido-pyrrolidine derivatives, providing a highly efficient and sustainable route to enantiomerically pure compounds. rsc.org
| Synthetic Approach | Key Advantages | Future Research Direction |
| Flow Chemistry | Enhanced safety, precise reaction control, scalability, automation. organic-chemistry.orgwikipedia.org | Development of fully integrated, multi-step continuous processes. rsc.org |
| Green Solvents | Reduced environmental impact, lower toxicity, improved process sustainability. acs.orgcellulosechemtechnol.ro | Optimization of reactions in bio-sourced solvents and water. rsc.org |
| Biocatalysis | High selectivity (regio- and enantio-), mild reaction conditions, aqueous media. nih.govbohrium.com | Enzyme engineering for direct synthesis of functionalized azides. |
Exploration of New Catalyst Systems for Azide Reactivity
The azide group in 1-(3-azidopropyl)pyrrolidine is primarily valued for its participation in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. cellulosechemtechnol.ronanosoftpolymers.com However, future research is expanding the catalytic toolkit to modulate and enhance the reactivity of the azide group for broader applications.
Alternative Metal Catalysts: While copper is highly effective for CuAAC, yielding 1,4-disubstituted triazoles, there is growing interest in other transition metals. mdpi.comnih.gov Ruthenium-based catalysts, for instance, promote the formation of the alternative 1,5-disubstituted triazole regioisomer (RuAAC). organic-chemistry.orgwikipedia.orgacs.org This complementary reactivity allows for the synthesis of diverse molecular architectures that are not accessible through CuAAC alone, expanding the chemical space for drug discovery and materials science. scispace.comacs.org
Copper-Free Click Chemistry: A major thrust in bioorthogonal chemistry is the development of catalyst-free ligation methods to circumvent the potential cytotoxicity of copper catalysts in living systems. wikipedia.orgnih.gov Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) utilizes strained cyclooctynes that react rapidly with azides without the need for a metal catalyst. chempep.comsigmaaldrich.com Future work will involve designing novel, highly reactive yet stable cyclooctynes and incorporating the 1-(3-azidopropyl)pyrrolidine motif into biological studies using these copper-free methods. cristaltherapeutics.com
Photocatalysis: Visible-light photocatalysis is an emerging strategy for activating organic azides under exceptionally mild conditions. nih.gov Using transition metal photocatalysts, azides can be converted to reactive nitrene intermediates at room temperature with low-energy light. rsc.orgrsc.orgresearchgate.net This opens up new reaction pathways beyond cycloaddition, such as C-H amination, enabling the direct formation of new C-N bonds and the synthesis of complex nitrogen-containing heterocycles. nih.govthieme-connect.com
| Catalyst System | Regio-selectivity/Principle | Key Advantage | Future Application Area |
| Ruthenium (RuAAC) | 1,5-disubstituted triazoles wikipedia.orgacs.org | Complementary to CuAAC, access to different isomers. organic-chemistry.org | Medicinal chemistry, materials with specific linkage requirements. acs.org |
| Strained Cyclooctynes (SPAAC) | N/A (metal-free) | Bioorthogonal, avoids copper cytotoxicity. wikipedia.orgchempep.com | In vivo imaging, live-cell labeling, therapeutic applications. nih.gov |
| Photocatalysis | Nitrene generation nih.gov | Mild, visible-light activation, novel reaction pathways. rsc.org | Synthesis of complex heterocycles, C-N bond formation. researchgate.net |
Integration into Advanced Materials Science Applications
The dual functionality of 1-(3-azidopropyl)pyrrolidine;hydrochloride makes it an excellent building block for the synthesis of advanced functional polymers and materials through click chemistry. nanosoftpolymers.com
Functional Polymers and Hydrogels: The azide group can be readily "clicked" onto alkyne-functionalized polymer backbones or monomers to create highly functionalized materials. sigmaaldrich.comnih.gov This approach is being used to synthesize advanced hydrogels for biomedical applications, such as tissue engineering and drug delivery. acs.orgcellulosechemtechnol.rorsc.orgnih.gov By incorporating the pyrrolidine-azide moiety, hydrogels can be endowed with specific properties, such as tailored mechanical strength, biodegradability, and the ability to conjugate bioactive molecules like peptides or drugs. nih.gov
Self-Healing Materials: Click chemistry is a powerful tool for designing self-healing polymers. acs.orgnih.gov One approach involves encapsulating azide- and alkyne-functionalized monomers (one of which could be derived from 1-(3-azidopropyl)pyrrolidine) within a polymer matrix. When the material is damaged, the capsules rupture, releasing the monomers which then react via CuAAC to cross-link and repair the crack. researchgate.netrsc.org Future research will focus on optimizing the kinetics and efficiency of this healing process for applications in coatings, elastomers, and structural composites. acs.orgnsf.gov
Surface Modification: The azide group allows for the covalent attachment of the molecule to alkyne-modified surfaces. rsc.org This can be used to alter the surface properties of materials, for example, to render them more biocompatible, to attach specific proteins or cells, or to create sensors. The pyrrolidine component could influence properties like hydrophilicity and binding interactions at the material interface.
Design of Next-Generation Chemical Probes based on the Pyrrolidine-Azide Scaffold
The combination of a biologically relevant scaffold (pyrrolidine) and a bioorthogonal handle (azide) makes 1-(3-azidopropyl)pyrrolidine a prime candidate for developing next-generation chemical probes for chemical biology and molecular imaging. nih.govacs.org
Activity-Based Protein Profiling (ABPP): ABPP uses reactive chemical probes to map the active state of enzymes directly in complex biological systems. acs.orgnih.gov A common strategy involves a probe with a reactive group that covalently binds to an enzyme's active site and a bioorthogonal tag, like an azide. nih.govbattelle.org After labeling, an alkyne-functionalized reporter (e.g., a fluorophore or biotin) is attached via click chemistry for visualization or enrichment. researchgate.net The pyrrolidine scaffold could be elaborated into a reactive "warhead" to target specific enzyme classes, allowing researchers to profile enzyme activity in disease states. medchem101.com
Bioorthogonal Imaging Probes: There is a high demand for "turn-on" fluorescent probes that only become visible after reacting with their target. nih.gov A probe designed from the pyrrolidine-azide scaffold could be attached to a molecule that targets a specific cellular component. Upon reaching its destination, it could be "clicked" with a fluorophore-alkyne reagent that is activated upon reaction, enabling high-contrast imaging of biological processes in living cells. rsc.orgbohrium.com This strategy is particularly powerful for in vivo imaging where washing away unreacted probes is not feasible.
Drug Target Identification: Click chemistry has become an invaluable tool for identifying the cellular targets of drugs. ijpsjournal.comcsmres.co.uknih.gov A bioactive compound can be synthesized with an azide tag derived from 1-(3-azidopropyl)pyrrolidine. This tagged drug is then introduced to cells or cell lysates. After it binds to its protein targets, the entire complex can be fished out using an alkyne-biotin reagent and identified via mass spectrometry, accelerating the drug discovery process. medchem101.comwikipedia.org
| Probe Type | Principle of Operation | Potential Application |
| Activity-Based Probe | Covalent labeling of active enzyme sites followed by click-ligation to a reporter tag. nih.govnih.gov | Discovering enzyme biomarkers for disease; screening for novel enzyme inhibitors. medchem101.com |
| Bioorthogonal Imaging Probe | In situ ligation with a "turn-on" fluorogenic alkyne for high-contrast imaging. nih.govbohrium.com | Visualizing the distribution of small molecules or proteins within living cells and organisms. |
| Target Identification Probe | Azide-tagged bioactive molecule captures protein targets, which are then isolated via click chemistry. csmres.co.uk | Identifying the mechanism of action for new drug candidates. nih.gov |
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 1-(3-Azidopropyl)pyrrolidine hydrochloride in laboratory settings?
- Answer : Prioritize personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to minimize inhalation risks. In case of skin contact, rinse immediately with water for 15 minutes and seek medical attention if irritation persists . Avoid exposure to ignition sources due to potential electrostatic discharge risks. Store in sealed containers under dry, ventilated conditions .
Q. How can researchers optimize synthesis conditions for 1-(3-Azidopropyl)pyrrolidine hydrochloride?
- Answer : Use a stepwise approach:
- Step 1 : Select solvents (e.g., DMF or THF) compatible with azide reactions, ensuring inert atmospheres (N₂/Ar) to prevent unintended side reactions.
- Step 2 : Monitor reaction progress via TLC or HPLC, adjusting temperature (e.g., 40–60°C) to balance reaction rate and byproduct formation.
- Step 3 : Purify via recrystallization or column chromatography, validated by NMR (¹H/¹³C) and mass spectrometry .
Q. What analytical techniques are critical for characterizing this compound’s purity and structure?
- Answer :
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the azide group in this compound under varying conditions?
- Answer : Employ density functional theory (DFT) to model transition states during Staudinger or Huisgen cycloaddition reactions. Parameters to test:
- Solvent polarity effects (e.g., water vs. DMSO) on reaction kinetics.
- Temperature-dependent activation energies.
Validate predictions experimentally using kinetic studies (UV-Vis monitoring) .
Q. What experimental designs resolve contradictions in reported stability data for azide-containing compounds?
- Answer : Use a mixed-methods approach:
- Quantitative : Accelerated stability studies under stress conditions (e.g., 40°C/75% RH for 4 weeks) with HPLC quantification of degradation products.
- Qualitative : Pair with spectroscopic analysis (e.g., FT-IR) to identify structural changes.
Reconcile discrepancies by aligning protocols with standardized ICH guidelines .
Q. How can researchers integrate this compound into photoaffinity labeling studies while minimizing side reactions?
- Answer :
- Step 1 : Optimize UV irradiation wavelength (e.g., 365 nm vs. 254 nm) to balance azide activation and photodegradation.
- Step 2 : Use quenchers (e.g., DABCO) to reduce radical-mediated side reactions.
- Step 3 : Validate labeling specificity via SDS-PAGE and mass spectrometry .
Methodological Guidance for Data Analysis
Q. How should researchers analyze conflicting toxicity data for pyrrolidine derivatives?
- Answer : Conduct meta-analysis using PRISMA guidelines:
- Data Collection : Aggregate in vitro (e.g., IC50) and in vivo (LD50) data from peer-reviewed studies.
- Statistical Tools : Apply ANOVA to identify outliers or dose-response inconsistencies.
- Contextual Factors : Control for variables like cell line specificity or solvent artifacts .
Q. What frameworks support the development of novel applications for this compound in drug discovery?
- Answer : Align with the "design-make-test-analyze" (DMTA) cycle:
- Design : Use SAR models to prioritize azide positioning for target engagement.
- Make : Synthesize derivatives with varied substituents (e.g., alkyl vs. aryl groups).
- Test : Screen against target enzymes (e.g., kinases) using fluorescence polarization assays.
- Analyze : Apply cheminformatics tools (e.g., Schrödinger Suite) to refine lead compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
